4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine
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Overview
Description
4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine is an organic compound with the molecular formula C12H16Cl2NS. It is characterized by a cyclohexane ring substituted with an amine group and a sulfanyl group attached to a 2,6-dichlorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine typically involves the reaction of 2,6-dichlorothiophenol with cyclohexanone in the presence of a base, followed by reductive amination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amine group to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration of the phenyl ring using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Chlorine, bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkylated cyclohexane derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine
- 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}pyridine
Uniqueness
4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its sulfonyl analog, it is more reactive in certain chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15Cl2NS |
---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C12H15Cl2NS/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-3,8-9H,4-7,15H2 |
InChI Key |
ZUYJKPJETDBAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)SC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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